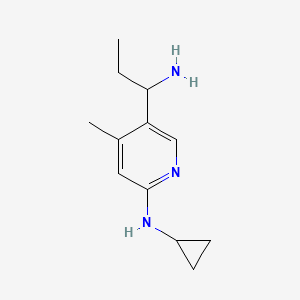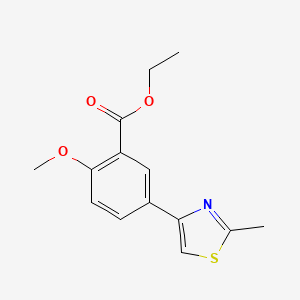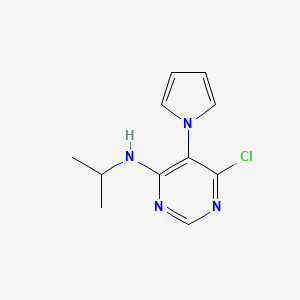![molecular formula C8H7ClOS B11788321 3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11788321.png)
3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-6,7-dihydrobenzo[b]thiophene with dichlorocarbene, which leads to the formation of an adduct that rearranges thermally to yield the desired compound . The reaction conditions typically involve the use of a solvent such as methanol and the application of heat to facilitate the rearrangement process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as minimizing the use of toxic reagents and solvents, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-ethoxy-8H-cyclohepta[b]thiophen: Similar in structure but with different substituents and ring systems.
Benzo[d]thiazole-2-thiol derivatives: These compounds share the benzothiophene core but have different functional groups and biological activities.
Uniqueness
3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one is unique due to its specific chlorine substitution and the presence of the dihydrobenzo[b]thiophene ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H7ClOS |
|---|---|
Molecular Weight |
186.66 g/mol |
IUPAC Name |
3-chloro-5,6-dihydro-4H-1-benzothiophen-7-one |
InChI |
InChI=1S/C8H7ClOS/c9-6-4-11-8-5(6)2-1-3-7(8)10/h4H,1-3H2 |
InChI Key |
UMWBXHZAGUOZIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole](/img/structure/B11788238.png)

![2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide](/img/structure/B11788265.png)




![4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine](/img/structure/B11788283.png)
![Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11788291.png)

![2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11788303.png)



